molecular formula C21H32N2 B14663299 1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)- CAS No. 50341-73-6

1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)-

Cat. No.: B14663299
CAS No.: 50341-73-6
M. Wt: 312.5 g/mol
InChI Key: GYCYZBKSGOTMEO-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the ethylenediamine backbone, followed by the introduction of the diethyl, 2-methylpropyl, and 1-naphthalenylmethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthalenylmethyl chloride, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate purification techniques like distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a ligand in coordination chemistry or as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-: Lacks the naphthalenylmethyl group, resulting in different chemical properties.

    1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)-: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.

Uniqueness

The unique combination of substituents in 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its structural complexity allows for diverse interactions and functionalities that are not present in simpler diamines.

Properties

CAS No.

50341-73-6

Molecular Formula

C21H32N2

Molecular Weight

312.5 g/mol

IUPAC Name

N,N-diethyl-N'-(2-methylpropyl)-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C21H32N2/c1-5-22(6-2)14-15-23(16-18(3)4)17-20-12-9-11-19-10-7-8-13-21(19)20/h7-13,18H,5-6,14-17H2,1-4H3

InChI Key

GYCYZBKSGOTMEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=CC2=CC=CC=C21)CC(C)C

Origin of Product

United States

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